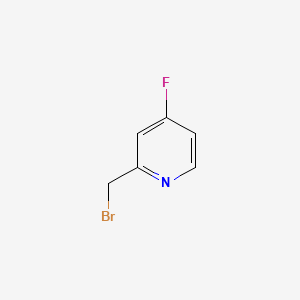

2,4-difluoropyridimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluoropyrimidine is a fluorinated building block with the empirical formula C4H2F2N2 . It has a molecular weight of 116.07 . It can be used as a starting material to synthesize 3-Pyrimidin-4-yl-oxazolidin-2-one derivatives as mutant isocitrate dehydrogenase (IDH 1) inhibitors and N, N ′- (1,4-phenylenebis (methylene))bis (2-fluoropyrimidin-4-amine) as chemokine receptor type 4 antagonists .

Synthesis Analysis

The synthesis of 2,4-Difluoropyrimidine involves the use of crown ethers to enhance the performance of KF. KF with a catalytic amount of dicyclohexano-18-crown-6 in tetraglyme converts 2,4-dichloropyrimidine into 2,4-difluoropyrimidine .Physical And Chemical Properties Analysis

2,4-Difluoropyrimidine has a refractive index of n20/D 1.432, a boiling point of 118-120 °C, and a density of 1.359 g/mL at 25 °C .Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

2,4-Difluoropyridimine and its derivatives have been widely used in chemical synthesis due to their versatile reactivity. The regioselective substitutions of halopyridines, including 2,4-difluoropyridine, have been explored to achieve controlled nucleophilic substitution reactions. These reactions are significantly influenced by the presence of trialkylsilyl groups, which can reverse the regioselectivity of the substitution, allowing for selective functionalization at different positions on the pyridine ring. This method has enabled the synthesis of various fluorinated pyridine derivatives with potential applications in medicinal chemistry and material science (Schlosser, Bobbio, & Rausis, 2005).

Material Science Applications

In material science, 2,4-difluoropyridimine derivatives have been utilized for the development of novel materials. For example, heteroleptic cationic Ir(III) complexes with difluorophenylpyridine ligands have been synthesized, showing promising properties such as dual-emission fluorescence-phosphorescence, mechanoluminescence, and potential applications in data security protection. These complexes exhibit unique photophysical properties that could be leveraged for designing smart luminescent materials (Song et al., 2016).

Pharmaceutical Research

In pharmaceutical research, 2,4-difluoropyridimine serves as a key intermediate for the synthesis of complex organic molecules. Its utility in the facile preparation of 3-substituted-2,6-difluoropyridines has been demonstrated, which can be further transformed into 2,3,6-trisubstituted pyridines. This synthetic approach has been applied in the development of novel protein kinase C theta inhibitors, showcasing the importance of 2,4-difluoropyridimine derivatives in drug discovery for therapeutic applications (Katoh et al., 2017).

Analytical Chemistry

2,4-Difluoropyridimine and its derivatives have also found applications in analytical chemistry, particularly in the study of molecular structures and interactions. The investigation of structural trends in difluoropyridine rings using advanced spectroscopic techniques has provided valuable insights into the effects of fluorine substitution on the pyridine ring geometry and electronic structure. These studies contribute to a deeper understanding of the influence of fluorine atoms on the chemical and physical properties of pyridine derivatives (Dijk, Sun, & Wijngaarden, 2012).

Propriétés

Numéro CAS |

1211528-95-8 |

|---|---|

Nom du produit |

2,4-difluoropyridimine |

Formule moléculaire |

C5H4F2N2 |

Poids moléculaire |

130.098 |

Nom IUPAC |

2,4-difluoro-4H-pyridin-3-imine |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-3,8H |

Clé InChI |

FDGVLDPYBBJGDU-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C(=N)C1F)F |

Synonymes |

2,4-difluoropyridimine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567379.png)